1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where different substituents can be introduced.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new ring structures.
Scientific Research Applications
1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Neuroprotection: It has shown promising neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases.
Anti-inflammatory: The compound exhibits significant anti-inflammatory activity, which can be useful in managing inflammatory conditions.
Anticancer: It has been studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Antimicrobial: The compound also demonstrates antimicrobial activity, making it a potential candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperones, thereby alleviating ER stress.
Apoptosis Regulation: It inhibits apoptosis by reducing the expression of apoptosis markers such as cleaved caspase-3.
Comparison with Similar Compounds
Similar compounds include other triazole-pyrimidine hybrids and triazolo-pyrazine derivatives. These compounds share similar biological activities but differ in their specific molecular structures and target pathways. For example:
Triazolo-pyrazine Derivatives: These compounds also exhibit anticancer and anti-inflammatory properties but may target different molecular pathways.
Other Triazole-Pyrimidine Hybrids: These compounds may have variations in their substituents, leading to differences in their biological activities and potency.
Properties
IUPAC Name |
12-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2S/c1-3-10-29-23(32)22-19(9-15-33-22)30-20(25-26-24(29)30)7-8-21(31)28-13-11-27(12-14-28)18-6-4-5-17(2)16-18/h4-6,9,15-16H,3,7-8,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJFNLRGSAINTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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